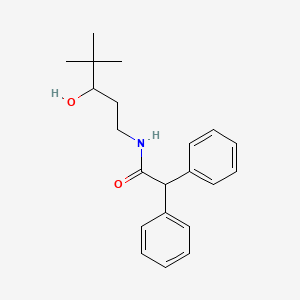

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-21(2,3)18(23)14-15-22-20(24)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19,23H,14-15H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAOGOYFGYQXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-2,2-diphenylacetamide typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-diphenylacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and amide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

The 2,2-diphenylacetamide scaffold is a versatile pharmacophore. Modifications to its N-substituent significantly alter biological activity and physicochemical properties. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Pharmacological and Physicochemical Insights

- Anti-Inflammatory Activity: L2 () demonstrates COX-2 inhibition with binding affinities rivaling diclofenac. Its morpholine and diethylamino groups likely enhance solubility and target interactions. In contrast, the target compound’s hydroxyl group could improve hydrogen bonding with COX-2’s active site, while the dimethylpentyl chain may reduce solubility compared to L2 . Pyrenophorol (L3) and losartan (L1), other 2,2-diphenylacetamide derivatives, also show low inhibition constants (Ki < 1 µM), emphasizing the scaffold’s versatility .

- Electronic and Structural Properties: Thiourea derivatives () exhibit energy gaps of ~4.3–4.4 eV, indicative of moderate electron mobility. The target compound’s hydroxyl and dimethyl groups may similarly influence frontier molecular orbitals, affecting reactivity and binding . N-(4-chlorophenyl)-2,2-diphenylacetamide () shows strong intramolecular hydrogen bonds (N–H⋯O), which stabilize its conformation.

Synthetic Accessibility :

- Benzothiazole derivatives () are synthesized via microwave-assisted coupling (42–55% yields), suggesting efficient routes for analogous compounds. The target’s branched substituent may require stepwise alkylation and oxidation .

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an anhydrous solvent like dichloromethane at low temperatures to minimize side reactions. Purification is achieved through column chromatography to yield high-purity products.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxy group and amide moiety are critical for binding to enzymes or receptors, which may lead to modulation of various biological pathways. For instance, the compound may inhibit certain enzyme activities or alter receptor signaling pathways, resulting in therapeutic effects such as anti-inflammatory and analgesic properties .

Therapeutic Applications

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Analgesic Properties : The compound has been explored for its potential in pain management through modulation of pain pathways in animal models.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, although further research is required to elucidate its efficacy and mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique biological characteristics of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide | Methyl group instead of diphenyl | Limited anti-inflammatory activity |

| N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide | Cinnamamide moiety | Antifungal activity observed |

| N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide | Benzenesulfonamide group | Antibacterial properties noted |

The diphenylacetamide moiety in this compound contributes distinct chemical and biological properties that differentiate it from its analogs .

Case Study 1: Anti-inflammatory Effects

A study investigated the compound's effects on inflammatory markers in a rat model of arthritis. Results showed a significant reduction in serum levels of TNF-alpha and IL-6 after administration of the compound compared to controls.

Case Study 2: Analgesic Properties

In a pain model using mice subjected to formalin injection, this compound demonstrated a dose-dependent reduction in pain behavior compared to untreated groups .

Q & A

Q. What are the standard synthetic routes for N-(3-hydroxy-4,4-dimethylpentyl)-2,2-diphenylacetamide?

The synthesis typically involves reacting 3-hydroxy-4,4-dimethylpentylamine with 2,2-diphenylacetyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane). Reaction conditions are monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. Structural confirmation employs spectroscopic methods (IR, NMR) and X-ray crystallography .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy :

- IR : Identifies amide C=O stretching (~1650–1680 cm⁻¹) and hydroxyl O–H bands (~3200–3600 cm⁻¹).

- NMR : H and C NMR confirm substituent connectivity (e.g., diphenyl protons at δ 7.2–7.6 ppm, methyl groups at δ 1.2–1.4 ppm).

Q. How is the compound’s purity assessed during synthesis?

Purity is evaluated via:

- TLC : Monitors reaction progress and byproduct formation.

- HPLC/LC-MS : Quantifies impurities using reverse-phase columns (C18) and UV detection.

- Melting Point Analysis : Consistency with literature values (e.g., 430–433 K for related acetamides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance acylation efficiency.

- Temperature Control : Lower temperatures (0–5°C) minimize hydrolysis of the acyl chloride intermediate.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation.

- Workup : Neutralization of HCl with excess base and iterative recrystallization from acetone/methanol improves purity .

Q. How to resolve discrepancies in crystallographic data, such as variable dihedral angles between aromatic rings?

- Multi-Software Refinement : Cross-validate using SHELXL (for small molecules) and Phenix.refine.

- Hydrogen Bonding Analysis : Compare intermolecular interactions (e.g., R₂²(8) motifs in related structures) to identify packing effects on conformation .

- Polymorphism Screening : Test crystallization in different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs .

Q. What strategies are used to determine the mechanism of action in biological systems?

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to receptors (e.g., μ-opioid receptors for analgesic effects).

- Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) : Map ligand-induced conformational changes in proteins .

Q. How to address contradictory biological activity data across studies?

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., N-(5-chloro-2-methoxyphenyl) derivatives) to identify substituent effects.

- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. RAW264.7) and solvent (DMSO concentration ≤0.1%).

- Meta-Analysis : Aggregate data from multiple studies to distinguish outliers .

Q. What are the key considerations in designing analogs to enhance biological activity?

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) to improve receptor binding.

- Steric Effects : Adjust substituent bulk (e.g., 3,5-dimethylphenyl vs. naphthyl) to optimize target interaction.

- Solubility Optimization : Incorporate hydroxyl or amine groups to enhance aqueous solubility without compromising permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.